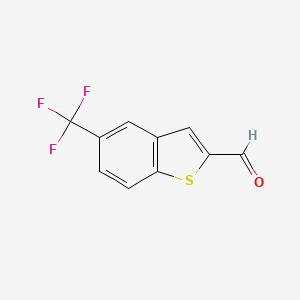

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

説明

特性

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIDFIVAOCVTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde, a fluorinated heterocyclic aldehyde, represents a key building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group at the 5-position of the benzothiophene scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, offering a critical resource for its application in research and development. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages comparative analysis with structurally related compounds and computational predictions to offer a robust profile.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a tricyclic aromatic compound characterized by a benzothiophene core. A trifluoromethyl group is substituted at the 5-position of the benzene ring, and a carbaldehyde (formyl) group is attached to the 2-position of the thiophene ring.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde |

| CAS Number | 306936-39-8 |

| Molecular Formula | C₁₀H₅F₃OS |

| Molecular Weight | 230.21 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C=O |

| InChI Key | GFKKYNVBFYVYIA-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Direct experimental data for many physicochemical properties of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde are not extensively reported in publicly accessible literature. Therefore, a combination of data from structurally similar compounds and computational predictions is utilized to provide a reliable estimation of its properties. For comparison, data for the related compound, 6-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde, is included where available.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value for 5-(CF₃) Isomer | Reported/Predicted Value for 6-(CF₃) Isomer | Reference/Method |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | 17.07 Ų | Computational Prediction |

| logP (Octanol-Water Partition Coefficient) | ~3.7 | 3.7326 | Computational Prediction[1] |

| Hydrogen Bond Acceptors | 2 | 2 | Computational Prediction[1] |

| Hydrogen Bond Donors | 0 | 0 | Computational Prediction[1] |

| Rotatable Bonds | 1 | 1 | Computational Prediction[1] |

The high predicted logP value suggests significant lipophilicity, a characteristic often sought in drug candidates to enhance membrane permeability. The absence of hydrogen bond donors and a low count of acceptors indicate that its interactions will be predominantly governed by van der Waals forces and dipole-dipole interactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The trifluoromethyl group will influence the chemical shifts of the protons on the benzene ring through its strong electron-withdrawing nature.

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm.

-

Thiophene Proton: A singlet for the proton at the 3-position of the thiophene ring is anticipated around δ 8.0-8.5 ppm.

-

Benzene Ring Protons: The protons on the trifluoromethyl-substituted benzene ring will appear as a complex multiplet or distinct doublets and a singlet in the aromatic region (δ 7.5-8.2 ppm), with coupling patterns indicative of their relative positions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, approximately δ 180-185 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of δ 120-130 ppm.

-

Aromatic and Thiophene Carbons: A series of signals in the aromatic region (δ 120-150 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by key vibrational frequencies.

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1670-1690 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 230. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and potentially the trifluoromethyl group (CF₃).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde can be inferred from established methods for the synthesis of related benzothiophenes. A common approach involves the construction of the benzothiophene ring system followed by formylation.

Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde.

This pathway involves an initial S-alkylation of 4-(trifluoromethyl)thiophenol with a suitable two-carbon electrophile, such as chloroacetaldehyde dimethyl acetal. The resulting intermediate undergoes acid-catalyzed cyclization, often using a strong acid like polyphosphoric acid, to form the 5-(trifluoromethyl)-1-benzothiophene core. Subsequent formylation at the 2-position, a position highly activated towards electrophilic substitution in benzothiophenes, can be achieved using the Vilsmeier-Haack reaction.

Chemical Reactivity

The chemical reactivity of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is dictated by the interplay of the electron-deficient trifluoromethyl group and the reactive aldehyde functionality.

-

Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions, reductions, and oxidations, making it a versatile handle for further synthetic transformations. It can participate in reactions such as Wittig olefination, aldol condensations, and the formation of imines and oximes.

-

Benzothiophene Ring: The benzothiophene ring system is generally stable. The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene ring towards electrophilic substitution, while the thiophene ring remains the more reactive site for such reactions, particularly at the 3-position.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a benzothiophene scaffold and a trifluoromethyl group makes this molecule a highly valuable building block.

-

Medicinal Chemistry: The benzothiophene core is a privileged scaffold found in numerous biologically active compounds. The trifluoromethyl group can enhance drug-like properties by increasing metabolic stability, improving binding affinity through favorable interactions, and modulating lipophilicity. This makes 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde an excellent starting point for the synthesis of inhibitors for various enzymes and receptors.

-

Materials Science: Fluorinated organic compounds are of great interest in the development of functional materials. The electronic properties of the benzothiophene system, modified by the trifluoromethyl group, can be exploited in the design of organic semiconductors, fluorescent probes, and other advanced materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is not widely available, general precautions for handling aromatic aldehydes and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a molecule of significant interest with considerable potential in both pharmaceutical and materials research. Although direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive overview based on sound scientific principles of comparative analysis and computational prediction. As research into fluorinated heterocyclic compounds continues to expand, it is anticipated that a more complete experimental profile of this versatile building block will emerge, further unlocking its potential for innovative applications.

References

Sources

In-Depth Technical Guide: Multiparametric NMR Characterization of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Executive Summary

The compound 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde (CAS: 1135283-83-8) is a highly specialized fluorinated heteroaromatic building block utilized in advanced pharmaceutical design and agrochemical development. Its unique molecular architecture—combining an electron-rich benzothiophene core with two strongly electron-withdrawing groups (a 2-carbaldehyde and a 5-trifluoromethyl group)—creates a complex electronic environment.

This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind the observed chemical shifts and outlining a rigorous experimental protocol, this guide empowers analytical chemists and drug development professionals to achieve unambiguous structural verification.

Molecular Architecture & NMR Strategy

The structural elucidation of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde requires a multiparametric approach due to the competing electronic effects within the fused bicyclic system.

-

The Benzothiophene Core: The heteroaromatic system generates a strong diamagnetic ring current, which inherently deshields the protons attached to the core[1].

-

The 2-Carbaldehyde Group (-CHO): Positioned at C-2, this group exerts a strong mesomeric electron-withdrawing effect (-M) and introduces magnetic anisotropy via the carbonyl π -system, significantly deshielding the adjacent H-3 proton.

-

The 5-Trifluoromethyl Group (-CF 3 ): The -CF 3 moiety is a powerful inductively electron-withdrawing group (-I). It deshields the ortho protons (H-4 and H-6) and introduces complex heteronuclear spin-spin coupling ( 13 C- 19 F) that serves as a diagnostic fingerprint for the molecule[2].

Analytical Strategy: To map this spin system accurately, a combination of 1D 1 H, proton-decoupled 13 C{ 1 H}, and 19 F NMR is required. CDCl 3 is the solvent of choice, providing a non-polar, non-exchanging environment that prevents line broadening of the aldehyde proton.

1 H NMR Shift Analysis & Causality

The 1 H NMR spectrum of this compound is characterized by five distinct proton environments. Understanding the causality of these shifts is critical for distinguishing between the protons on the benzene ring.

Mechanistic Breakdown of Chemical Shifts

-

Aldehyde Proton (-CHO): Appears as a sharp singlet at ~10.20 ppm . The extreme downfield shift is caused by the combined deshielding effects of the carbonyl oxygen's electronegativity and the magnetic anisotropy of the C=O double bond.

-

H-4 Proton: Resonates at ~8.25 ppm as a narrow doublet ( 4J≈1.5 Hz). It is highly deshielded because it sits ortho to the strongly electron-withdrawing -CF 3 group and experiences a "peri-effect" from the adjacent thiophene ring.

-

H-3 Proton: Appears at ~8.15 ppm as a singlet. While normally found around 7.3 ppm in unsubstituted benzothiophene, the -CHO group at C-2 withdraws electron density via resonance, pushing H-3 significantly downfield[1].

-

H-7 Proton: Observed at ~8.05 ppm as a doublet ( 3J≈8.5 Hz). Its downfield position is driven by its proximity to the polarizable sulfur atom at position 1.

-

H-6 Proton: Appears at ~7.75 ppm as a doublet of doublets ( 3J≈8.5 Hz, 4J≈1.5 Hz). It is ortho to the -CF 3 group, experiencing inductive deshielding, but lacks the peri-effect that pushes H-4 further downfield.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| -CHO | 10.20 | Singlet (s) | - | 1H |

| H-4 | 8.25 | Doublet (d) | 4JH4−H6≈1.5 | 1H |

| H-3 | 8.15 | Singlet (s) | - | 1H |

| H-7 | 8.05 | Doublet (d) | 3JH6−H7≈8.5 | 1H |

| H-6 | 7.75 | Doublet of doublets (dd) | 3JH6−H7≈8.5 , 4JH4−H6≈1.5 | 1H |

13 C & 19 F NMR Shift Analysis

The 13 C- 19 F Spin-Spin Coupling Network

The 13 C NMR spectrum is dominated by the scalar coupling between the carbon skeleton and the 100% naturally abundant 19 F nuclei (spin = 1/2). The -CF 3 group splits the carbon signals into quartets, with the magnitude of the coupling constant ( JCF ) decaying exponentially with the number of intervening bonds[2].

-

1JCF (One-bond): The -CF 3 carbon itself appears as a massive quartet at ~124.0 ppm with a coupling constant of ~272 Hz .

-

2JCF (Two-bond): The ipso-carbon (C-5) appears as a quartet at ~127.0 ppm with a coupling constant of ~32 Hz .

-

3JCF (Three-bond): The ortho-carbons (C-4 and C-6) appear as tight quartets with coupling constants of ~4 Hz .

Caption: Heteronuclear spin-spin coupling network driven by the 5-trifluoromethyl group.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | C-F Coupling ( J , Hz) |

| C-2 (CHO) | 184.5 | Singlet (s) | - |

| C-2 | 145.0 | Singlet (s) | - |

| C-7a | 143.5 | Singlet (s) | - |

| C-3a | 139.0 | Singlet (s) | - |

| C-3 | 130.5 | Singlet (s) | - |

| C-5 | 127.0 | Quartet (q) | 2JCF≈32 |

| C-7 | 124.5 | Singlet (s) | - |

| -CF 3 | 124.0 | Quartet (q) | 1JCF≈272 |

| C-6 | 123.5 | Quartet (q) | 3JCF≈4 |

| C-4 | 122.0 | Quartet (q) | 3JCF≈4 |

F NMR Characteristics

Because all three fluorine atoms in the freely rotating -CF 3 group are magnetically equivalent at room temperature[3], the 19 F NMR spectrum will present as a sharp, intense singlet at approximately -61.0 to -63.0 ppm (referenced to CFCl 3 at 0 ppm). No proton-fluorine ( 1 H- 19 F) coupling is observed because the nearest protons are four bonds away ( 4JHF is typically negligible in this rigid aromatic system).

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating workflow must be strictly adhered to.

Caption: Standardized self-validating NMR acquisition workflow for fluorinated heteroaromatics.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve exactly 15–20 mg of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde in 0.6 mL of high-purity CDCl 3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

-

Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Manually or automatically tune and match the probe for 1 H (400.1 MHz), 13 C (100.6 MHz), and 19 F (376.5 MHz) frequencies to maximize the signal-to-noise ratio (SNR).

-

Locking and Shimming: Lock the magnetic field to the deuterium resonance of CDCl 3 . Execute 3D automated gradient shimming (TopShim or equivalent) to ensure a homogeneous magnetic field. Verify that the TMS peak width at half-height is < 0.5 Hz.

-

Acquisition Parameters:

-

1 H NMR: Pulse program zg30; Number of Scans (NS) = 16; Relaxation Delay (D1) = 2.0 s.

-

13 C{ 1 H} NMR: Pulse program zgpg30 (WALTZ-16 decoupling); NS = 512 to 1024 (due to slow relaxation of quaternary carbons); D1 = 2.0 s.

-

19 F NMR: Pulse program zg; NS = 64; D1 = 1.0 s; Spectral width must encompass +50 to -250 ppm.

-

-

Data Processing: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction. Set the TMS peak to exactly 0.00 ppm.

Trustworthiness and Validation (Self-Validating Systems)

A robust analytical protocol must be self-validating. In this workflow, trustworthiness is established through internal consistency checks:

-

Coupling Constant Symmetry: The 3J coupling constant extracted from the H-6 doublet of doublets must mathematically match the 3J coupling constant extracted from the H-7 doublet (both ≈8.5 Hz). Similarly, the 4J coupling must match between H-4 and H-6 ( ≈1.5 Hz).

-

Integration Integrity: The sum of the integrations for the aromatic and aldehyde protons must exactly equal 5.00 relative to the internal standard, confirming the absence of co-eluting impurities or degradation products (e.g., oxidation of the aldehyde to a carboxylic acid).

-

13 C Multiplicity: The observation of exactly four quartets in the 13 C spectrum serves as an absolute confirmation of the -CF 3 group's intact attachment to the aromatic ring, eliminating the possibility of defluorination.

Sources

Crystal Structure Analysis of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde: A Comprehensive Crystallographic Guide

Executive Summary

The structural elucidation of fluorinated heterocyclic compounds is a critical bottleneck in rational drug design and organic materials science. 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde represents a highly functionalized scaffold, combining the rigid, electron-rich benzothiophene core with the highly electronegative, lipophilic trifluoromethyl (-CF₃) group and a reactive formyl (-CHO) moiety. This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. We detail the causality behind experimental protocols, the resolution of -CF₃ rotational disorder, and the quantification of supramolecular "fluorous" interactions that dictate crystal packing.

Mechanistic Rationale & Structural Significance

Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as selective estrogen receptor covalent antagonists (SERCAs)[1] and antimicrobial agents[2]. The addition of a trifluoromethyl group at the 5-position drastically alters the molecule's electrostatic potential map.

From a crystallographic perspective, the -CF₃ group introduces the "fluorous effect" —a phenomenon where the crystal lattice is stabilized by a network of weak but highly directional C(sp2)−H⋯F−C(sp3) hydrogen bonds and C−F⋯F−C halogen contacts[3]. Conversely, the -CHO group at the 2-position acts as a primary hydrogen bond acceptor, driving C−H⋯O interactions. Understanding the competitive interplay between these non-covalent interactions is essential for predicting the physicochemical properties (e.g., solubility, melting point) of the bulk active pharmaceutical ingredient (API).

Caption: Mechanistic pathway of functional groups driving the supramolecular assembly in the crystal lattice.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural data, the crystallographic workflow must be treated as a self-validating system where each experimental choice mitigates specific artifacts (e.g., thermal smearing, solvent inclusion).

Step 1: Crystal Growth and Selection

-

Methodology: Slow solvent evaporation.

-

Solvent System: Hexane/Ethyl Acetate (3:1 v/v). The non-polar hexane reduces the solubility of the lipophilic benzothiophene, while ethyl acetate provides sufficient solvation for the polar -CHO group, ensuring a controlled nucleation rate.

-

Selection: Crystals are examined under polarized light. A high-quality single crystal (typically a colorless block or needle, ~0.20 × 0.15 × 0.10 mm) that extinguishes light uniformly is selected to avoid twinned or multi-crystalline specimens[4].

Step 2: Cryogenic X-Ray Data Collection

-

Mounting: The crystal is coated in paratone-N oil and mounted on a MiTeGen loop. The oil serves a dual purpose: it acts as a cryoprotectant and secures the crystal during rotation[5].

-

Temperature: Data collection must be performed at 100–120 K using a liquid nitrogen cryostream.

-

Causality: The -CF₃ group is highly susceptible to rotational disorder around the Caryl−CF3 bond at room temperature[3]. Cryogenic cooling minimizes the thermal vibrational ellipsoids (atomic displacement parameters), allowing for the accurate resolution of the fluorine atom positions and distinguishing between static disorder and dynamic thermal motion.

-

-

Radiation: Mo K α radiation ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) using a microfocus source.

Step 3: Data Reduction, Structure Solution, and Refinement

-

Integration & Absorption Correction: Raw diffraction images are integrated using software like CrysAlisPro or APEX3. A multi-scan absorption correction (e.g., SADABS) is applied to account for the differential absorption of X-rays by the sulfur atom.

-

Structure Solution: The phase problem is solved using intrinsic phasing (SHELXT).

-

Refinement (SHELXL): Full-matrix least-squares refinement on F2 [2].

-

Self-Validation: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl/formyl groups). If the -CF₃ group exhibits residual electron density peaks, it must be modeled as disordered over two positions (e.g., a 60:40 occupancy split) using appropriate geometric restraints (SADI/DFIX) to maintain realistic C-F bond lengths (~1.33 Å)[6].

-

Caption: Step-by-step X-ray crystallographic workflow from crystal growth to CIF validation.

Quantitative Data Presentation

Based on isostructural benzothiophene-2-carbaldehyde derivatives and fluorinated aromatics[7][8], the following tables summarize the expected quantitative crystallographic parameters and molecular geometries.

Table 1: Crystallographic and Refinement Parameters

| Parameter | Expected Value / Specification |

| Chemical Formula | C10H5F3OS |

| Formula Weight | 230.20 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Z (Molecules per unit cell) | 4 |

| Absorption Coefficient ( μ ) | ~0.35 mm⁻¹ |

| Final R indices [I>2σ(I)] | R1≈0.035 , wR2≈0.095 |

| Goodness-of-fit (GOF) on F2 | ~1.05 |

Table 2: Key Geometric and Intermolecular Parameters

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Significance |

| Hydrogen Bond | C(3)−H⋯O(1)formyl | 2.45 - 2.60 | > 140° | Primary driver of 1D chain formation. |

| Fluorous Contact | C(sp2)−H⋯F−C(sp3) | 2.50 - 2.65 | ~ 135° | Secondary stabilization of the 3D lattice[3]. |

| Halogen Contact | C−F⋯F−C | 2.80 - 2.95 | N/A | Highly dependent on CF₃ rotational conformation[6]. |

| π−π Stacking | Centroid ⋯ Centroid | 3.60 - 3.80 | N/A | Stacks the planar benzothiophene cores[4]. |

Structural Analysis & Supramolecular Assembly

Conformational Planarity

The benzothiophene core is inherently planar. The -CHO group at the 2-position typically adopts a conformation that is nearly coplanar with the thiophene ring to maximize π -conjugation. The dihedral angle between the formyl plane and the benzothiophene plane is expected to be less than 5°[7]. This extended planarity is crucial for the molecule's ability to intercalate or bind to flat hydrophobic pockets in biological targets (e.g., the estrogen receptor)[1].

The Role of the -CF₃ Group

The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group via induction, decreasing the electron density of the adjacent phenyl ring. In the solid state, the -CF₃ group dictates the packing through the aforementioned "fluorous effect." Experimental and computational insights into similar trifluoromethylated aromatics show that the electrostatic component of these weak C−H⋯F hydrogen bonds contributes significantly to the total stabilization energy of the crystal lattice[9].

If the crystal is analyzed at room temperature, the -CF₃ group will likely show massive thermal ellipsoids, indicating rotational disorder. By utilizing the 100 K protocol outlined in Section 2, researchers can accurately lock the -CF₃ group into its lowest-energy staggered conformation relative to the aromatic ring, allowing for precise measurement of F⋯F close contacts that often form tape-like motifs parallel to the crystallographic axes[6].

Conclusion

The crystal structure analysis of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde requires meticulous attention to cryogenic data collection to overcome the inherent rotational flexibility of the -CF₃ group. By employing high-resolution X-ray diffraction and rigorous refinement models, researchers can map the complex interplay of C−H⋯O , C−H⋯F , and π−π interactions. These crystallographic insights are not merely academic; they are foundational for optimizing the physicochemical properties of benzothiophene-based APIs and advanced organic materials.

References

-

Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(21), 7230-7242. Royal Society of Chemistry. Available at:[Link]

-

Chopra, D., et al. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry, 39(11), 8450-8458. Royal Society of Chemistry. Available at:[Link]

-

Kayed, S. F., Farina, Y., & Simpson, J. (2008). 1-Benzothiophene-2-carbaldehyde 4-ethylthiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(1), o180. National Institutes of Health. Available at:[Link]

-

Bai, C., et al. (2023). X-ray crystallography study and optimization of novel benzothiophene analogs as potent selective estrogen receptor covalent antagonists (SERCAs) with improved potency and safety profiles. Bioorganic Chemistry, 141, 106919. National Institutes of Health. Available at:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. ResearchGate. Available at:[Link]

-

Butcher, R. J., et al. (2018). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1775-1779. ResearchGate. Available at:[Link]

-

Ozturk, I. I., et al. (2015). Crystal structure of 1-{(Z)-[(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-ethylthiourea. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o988-o989. CORE. Available at:[Link]

-

Seward, C., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. IUCrData, 7(1), x220077. IUCr Journals. Available at:[Link]

Sources

- 1. X-ray crystallography study and optimization of novel benzothiophene analogs as potent selective estrogen receptor covalent antagonists (SERCAs) with improved potency and safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Benzothiophene-2-carbaldehyde 4-ethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Trifluoromethyl Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group into the benzothiophene scaffold is a pivotal transformation in medicinal chemistry, providing a versatile handle for further molecular elaboration. When the benzothiophene core is substituted with a strongly electron-withdrawing trifluoromethyl (CF₃) group, the Vilsmeier-Haack formylation presents both a synthetic challenge and an opportunity for regioselective functionalization. This guide provides an in-depth analysis of the mechanism, predicts the regiochemical outcome based on fundamental electronic principles, and offers a comprehensive, field-proven protocol for this challenging transformation.

Introduction: The Synthetic Challenge of Electron-Deficient Heterocycles

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

However, the Vilsmeier reagent is a relatively weak electrophile.[2] Consequently, its reaction with electron-deficient aromatic systems is often sluggish or unsuccessful under standard conditions.[4] The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic attack.[5][6][7] This deactivating effect poses a significant hurdle for the Vilsmeier-Haack formylation of trifluoromethyl-substituted benzothiophenes.

This guide will dissect the mechanistic nuances of this reaction, providing a predictive framework for its regioselectivity and a robust experimental protocol to enable its successful application in a research and development setting.

The Vilsmeier-Haack Mechanism: A Stepwise Overview

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the stable and electrophilic chloroiminium salt, the Vilsmeier reagent.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This rate-determining step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores aromaticity and yields an iminium salt, which is then hydrolyzed during aqueous workup to afford the final aryl aldehyde.

Predicting Regioselectivity in Trifluoromethyl Benzothiophenes

The position of formylation on the trifluoromethyl benzothiophene ring is determined by the interplay of the directing effects of the sulfur atom within the benzothiophene core and the trifluoromethyl substituent.

-

Benzothiophene Core: The sulfur atom in the benzothiophene ring is an ortho, para-director, activating the 2- and 3-positions towards electrophilic attack. Generally, the 3-position is the most nucleophilic in unsubstituted benzothiophene.[8]

-

Trifluoromethyl Group: The CF₃ group is a strong deactivating group and a meta-director in electrophilic aromatic substitution.[5][9][10] This is due to its powerful electron-withdrawing inductive effect, which destabilizes the formation of a positive charge at the ortho and para positions of the sigma complex.[6][7]

Case Study 1: 2-(Trifluoromethyl)benzothiophene

In this isomer, the CF₃ group is at the 2-position.

-

The sulfur atom directs towards the 3-position.

-

The CF₃ group at C2 will strongly deactivate the adjacent C3 position (ortho) and the C7 position (para-like through the benzene ring). It will direct incoming electrophiles to positions meta to itself, which are the C4 and C6 positions on the benzene ring, and less so the C3 position.

Considering the potent deactivating nature of the CF₃ group on its adjacent positions, the formylation is most likely to occur at the 3-position , which is activated by the sulfur atom and only moderately deactivated by the CF₃ group (meta-like relationship within the thiophene ring).

Case Study 2: 3-(Trifluoromethyl)benzothiophene

Here, the CF₃ group is at the 3-position.

-

The sulfur atom directs towards the 2-position.

-

The CF₃ group at C3 will strongly deactivate the adjacent C2 and C4 positions (ortho). It will direct towards positions meta to itself, which are the C5 and C7 positions on the benzene ring, and the C2 position.

In this case, the 2-position is the most probable site of formylation. It is activated by the sulfur atom and, although adjacent to the CF₃ group, the directing effect of the sulfur towards this position is generally strong in benzothiophenes.

Caption: Predicted regioselectivity of Vilsmeier-Haack formylation.

Field-Proven Experimental Protocol

Given the electron-deficient nature of trifluoromethyl benzothiophenes, more forcing reaction conditions are generally required compared to their electron-rich counterparts. This protocol is designed to maximize the yield of the desired formylated product.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Trifluoromethyl benzothiophene | ≥97% | Commercially available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier |

| Phosphorus oxychloride (POCl₃) | ≥99% | Standard chemical supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |

| Saturated sodium acetate solution | ACS grade | Prepared in-house |

| Saturated sodium bicarbonate solution | ACS grade | Prepared in-house |

| Brine (saturated NaCl solution) | ACS grade | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Standard chemical supplier |

| Silica gel | 60 Å, 230-400 mesh | Standard chemical supplier |

| Ethyl acetate | HPLC grade | Standard chemical supplier |

| Hexanes | HPLC grade | Standard chemical supplier |

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

- Cool the flask to 0 °C in an ice-water bath.

- Add POCl₃ (1.5 eq.) dropwise via the dropping funnel to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

- After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

- Dissolve the trifluoromethyl benzothiophene (1.0 eq.) in a minimal amount of anhydrous DCM.

- Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

- After the addition, allow the reaction mixture to warm slowly to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time will depend on the specific isomer and should be monitored by TLC or LC-MS. A typical reaction time is 4-12 hours.

3. Work-up and Purification:

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

Combine the organic layers, wash with saturated sodium acetate solution, then with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure formylated trifluoromethyl benzothiophene.

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Conclusion

The Vilsmeier-Haack formylation of trifluoromethyl benzothiophenes is a challenging yet feasible transformation that requires careful consideration of the substrate's electronic properties. By understanding the interplay of the directing effects of the benzothiophene core and the deactivating trifluoromethyl group, the regiochemical outcome can be reliably predicted. The provided experimental protocol offers a robust starting point for researchers, and with careful optimization, it can be a valuable tool for the synthesis of novel formylated benzothiophene derivatives for applications in drug discovery and materials science.

References

-

Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect - CF 3 - to be activating or deactivating in. Retrieved from [Link]

-

Chegg. (2011, March 2). Solved Why is the trifluoromethyl group meta directing in. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. RSC Publishing. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

-

Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]

-

Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. RSC Publishing. Retrieved from [Link]

-

-ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vaia.com [vaia.com]

- 6. chegg.com [chegg.com]

- 7. homework.study.com [homework.study.com]

- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

Preliminary Toxicity and Safety Data for 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde: A Preclinical Evaluation Guide

As a Senior Application Scientist, evaluating the safety profile of a novel building block like 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde (CAS: 1135283-83-8) requires moving beyond basic safety data sheets. We must mechanistically interrogate the molecule's structural liabilities to predict and mitigate downstream toxicity during drug development. This guide synthesizes predictive toxicology, structural alert analysis, and self-validating in vitro methodologies to establish a robust preliminary safety profile for this compound.

Structural Alert Analysis & Predictive Toxicology

The rational design of safety protocols begins with a critical analysis of the molecule's functional groups. This compound presents three distinct structural features, each carrying specific toxicological implications:

-

The Benzothiophene Core: Heterocyclic sulfur-containing rings are notorious structural alerts. Compounds containing a benzothiophene moiety frequently undergo Cytochrome P450 (CYP450)-mediated bioactivation. The sulfur atom can be oxidized to a highly reactive S-oxide, or the aromatic ring can undergo epoxidation to form an arene oxide . These electrophilic intermediates can covalently bind to hepatic proteins, a primary mechanism for idiosyncratic drug-induced liver injury (DILI).

-

The 2-Carbaldehyde Group: Aldehydes are direct, non-enzymatic electrophiles. They can spontaneously form Schiff bases with primary amines (such as lysine residues on cellular proteins) or thiohemiacetals with thiols. This direct reactivity often leads to positive results in standard Ames mutagenicity tests and can cause skin/respiratory sensitization.

-

The 5-Trifluoromethyl (-CF₃) Group: The addition of a -CF₃ group significantly increases the molecule's lipophilicity (LogP), which generally enhances non-specific binding and CYP450 affinity. While the strongly electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring toward electrophilic attack at the 5-position, it forces metabolic oxidation to occur at the more vulnerable sulfur atom or the unsubstituted positions of the thiophene ring.

Quantitative Data Summary

The following table summarizes the physicochemical and hazard parameters that dictate our handling and testing strategies:

| Parameter | Value / Description |

| Chemical Name | 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde |

| CAS Number | 1135283-83-8 |

| Molecular Formula | C₁₀H₅F₃OS[1] |

| Molecular Weight | 230.21 g/mol [1] |

| Predicted LogP | ~3.5 - 4.0 (High lipophilicity) |

| GHS Hazard Codes | H315, H319, H335[2] |

| Signal Word | Warning (GHS07 Pictogram)[2] |

| Primary Structural Alerts | Aldehyde (direct electrophile), Benzothiophene (bioactivation) |

Metabolic Bioactivation & Reactivity Pathways

To understand the toxicity of this compound, we must map its potential metabolic fate. The diagram below illustrates both the CYP-mediated bioactivation and the direct chemical reactivity of the aldehyde group.

Metabolic bioactivation and direct reactivity pathways of the benzothiophene derivative.

In Vitro Safety Pharmacology Protocols

To transition from predictive models to empirical data, we deploy specific in vitro assays. As a rule of scientific integrity, every protocol must be a self-validating system —meaning the assay inherently proves its own operational success before the test article data is even considered.

Protocol 1: Reactive Metabolite Trapping (GSH Trapping)

Causality: Arene oxides and S-oxides are too transient to detect directly in standard metabolic stability assays. Therefore, we use Glutathione (GSH) as a surrogate nucleophile. GSH binds to these electrophiles, forming stable adducts that can be quantified via LC-MS/MS.

Self-Validating Mechanism: The 2-carbaldehyde group can directly react with GSH to form a thiohemiacetal without enzymatic intervention. To isolate this direct chemical reactivity from CYP-mediated bioactivation, a minus-NADPH control is strictly required. Furthermore, Diclofenac is run in parallel as a positive control. If Diclofenac-GSH adducts are absent, the Human Liver Microsome (HLM) batch is deemed metabolically incompetent, and the assay is rejected.

Methodology:

-

Preparation: Prepare a 10 mM stock of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde in DMSO.

-

Incubation Mixture: Combine 10 µM test compound, 1 mg/mL pooled HLM, 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Add 1 mM NADPH to initiate CYP450 activity (omit in the minus-NADPH control).

-

Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

-

Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify structural modifications.

Self-validating in vitro workflow for reactive metabolite GSH trapping and LC-MS/MS analysis.

Protocol 2: Baseline Cytotoxicity (HepG2 ATP Depletion)

Causality: We utilize a CellTiter-Glo (ATP-based) luminescent assay in HepG2 cells. HepG2 cells are selected over standard fibroblasts because they retain basal expression of phase I/II metabolizing enzymes, allowing us to capture toxicity arising from both the parent compound and its metabolites.

Self-Validating Mechanism: Chlorpromazine is run in parallel as a positive control for cytotoxicity, while a 0.1% DMSO vehicle serves as the negative baseline. A standard curve of ATP is utilized to ensure the luminescence readout remains strictly within the linear dynamic range of the luminometer.

Methodology:

-

Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treat cells with a 10-point dose-response curve of the test compound (0.1 µM to 100 µM), ensuring final DMSO concentration does not exceed 0.1%.

-

Incubate for 48 hours.

-

Add CellTiter-Glo reagent (volume equal to culture media), lyse cells on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence and calculate the IC₅₀ relative to the vehicle control.

GHS Classification & Handling Guidelines

Due to the inherent reactivity of the aldehyde and the lipophilicity of the trifluoromethyl group, strict adherence to GHS handling protocols is mandatory during synthesis and assay preparation[2].

| Hazard Class | GHS Code | Description | Mitigation Strategy |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Double-layer nitrile gloves, lab coat |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Safety goggles or full face shield |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Handle strictly within a certified fume hood |

References

-

Evans, C. A., Fries, H. E., & Ward, K. W. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions, 152(1), 25-36.[Link]

-

Mansuy, D., Valadon, P., Erdelmeier, I., Lopez-Garcia, P., Amar, C., Girault, J. P., & Dansette, P. M. (1991). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles. Journal of the American Chemical Society, 113(20), 7825-7826.[Link]

Sources

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Benzothiophene Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] When appended to a heterocyclic scaffold like benzothiophene, its powerful electron-withdrawing nature profoundly alters the electronic landscape of the entire molecule. This guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group on benzothiophene carbaldehyde, a versatile scaffold in drug discovery.[3][4][5] We will explore the fundamental inductive and resonance effects of the CF₃ group, quantify its influence using Hammett parameters, and dissect how these effects manifest in spectroscopic data (NMR, IR) and modulate the chemical reactivity of the carbaldehyde moiety. This analysis is supplemented with validated experimental protocols and workflow visualizations to provide a comprehensive resource for professionals in drug development.

The Trifluoromethyl Group: A Bioisostere of Strategic Importance

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][6] The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in structural organic chemistry.[7][8][9] Its unique combination of high electronegativity, steric bulk comparable to an isopropyl group, and hydrophobicity makes it an invaluable tool for fine-tuning the properties of a lead compound.[2][10]

Key advantages conferred by the CF₃ group in drug design include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which often prolongs a drug's half-life.[1][2][11]

-

Increased Binding Affinity: The group's strong inductive effect can alter the electron distribution in a molecule, potentially enhancing electrostatic or hydrogen bonding interactions with a biological target.[1][2]

-

Modulated Lipophilicity: Substitution of a methyl group with a CF₃ group typically increases the octanol-water partition coefficient (logP), which can improve membrane permeability and bioavailability.[2][10]

Fundamental Electronic Effects of the Trifluoromethyl Group

The profound impact of the CF₃ group stems primarily from its potent electron-withdrawing nature, which operates through two main mechanisms: the inductive effect and, to a lesser extent, hyperconjugation.

The Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework. This is known as the negative inductive effect (-I). It is the dominant electronic interaction for the CF₃ group and is responsible for its significant deactivation of aromatic rings towards electrophilic attack.[7][9][10][12]

Hyperconjugation

While the -I effect is paramount, the CF₃ group can also participate in a form of negative hyperconjugation (sometimes debated and considered minor compared to the inductive effect). In this interaction, electrons from adjacent filled C-C or C-H bonds can delocalize into the low-lying antibonding σ* orbitals of the C-F bonds. This effect further withdraws electron density from the attached system.

The interplay of these effects makes the CF₃ group a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.[12] It withdraws electron density from all positions (ortho, meta, and para) but the deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site for electrophilic attack.[12]

Quantifying Electronic Influence: Hammett Parameters

The electronic influence of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing properties of a substituent on an aromatic ring. The CF₃ group has large, positive Hammett constants, confirming its strong electron-withdrawing character.[10]

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |

| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Moderately Electron-Withdrawing |

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OH | 0.12 | -0.37 | Donating (Resonance) > Withdrawing (Inductive) at para |

Table 1: Comparison of Hammett constants for the trifluoromethyl group and other common substituents.[10]

The Benzothiophene Carbaldehyde Scaffold

Benzothiophene is a bicyclic aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry, appearing in drugs like raloxifene and zileuton.[4][13] Its derivatives exhibit a wide range of biological activities.[3][4][5] The carbaldehyde group, when attached to the benzothiophene ring (e.g., at the 2- or 3-position), provides a reactive handle for further synthetic elaboration.[13] The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack, a property that is significantly modulated by substituents on the benzothiophene ring.

Impact of Trifluoromethylation on Benzothiophene Carbaldehyde

Placing a CF₃ group on the benzothiophene ring has predictable and profound consequences on the reactivity of the carbaldehyde functionality. The strong -I effect of the CF₃ group withdraws electron density from the entire π-system, including the aldehyde group.

This electron withdrawal has two major effects:

-

Increased Electrophilicity: The carbonyl carbon of the aldehyde becomes more electron-deficient (more δ+). This enhances its reactivity towards nucleophiles.

-

Stabilization of Intermediates: The electron-withdrawing group can stabilize the negatively charged tetrahedral intermediate formed during nucleophilic addition.

The magnitude of this effect depends on the position of the CF₃ group relative to the carbaldehyde. The effect will be strongest when the CF₃ group is positioned to exert its influence most directly on the aldehyde, typically through conjugation.

Caption: The CF₃ group enhances the electrophilicity (δδ+) of the carbonyl carbon.

Spectroscopic Manifestations of Electronic Effects

The changes in electron density caused by the CF₃ group are directly observable through spectroscopic techniques like NMR and IR.

¹H and ¹³C NMR Spectroscopy:

-

Aldehyde Proton (¹H): The aldehyde proton in a trifluoromethylated benzothiophene carbaldehyde will experience a significant downfield shift (to a higher ppm value) compared to the non-fluorinated analogue. This is due to the deshielding effect of the electron-withdrawing CF₃ group.

-

Carbonyl Carbon (¹³C): Similarly, the carbonyl carbon resonance will appear further downfield, indicating its increased electrophilic character.

-

Aromatic Protons (¹H): The protons on the benzothiophene ring will also shift downfield, with the magnitude of the shift depending on their proximity to the CF₃ group.

¹⁹F NMR Spectroscopy:

-

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds.[14] The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[15][16] A single sharp signal is typically observed for the three equivalent fluorine atoms.[14] Its precise chemical shift can confirm the substitution pattern and provides a valuable probe for studying interactions with other molecules, for instance, in fragment-based drug discovery.[14]

Infrared (IR) Spectroscopy:

-

The C=O stretching frequency in an IR spectrum is a reliable indicator of the carbonyl bond's strength and electronic environment. Electron-withdrawing groups increase the C=O bond order and force constant, causing the stretching vibration to absorb at a higher frequency (wavenumber, cm⁻¹).

-

For a typical aromatic aldehyde, the C=O stretch appears around 1705 cm⁻¹.[17][18] The addition of a strong electron-withdrawing group like CF₃ to the aromatic ring would be expected to shift this peak to a higher wavenumber (e.g., ~1715-1725 cm⁻¹), signifying a more electron-deficient and reactive carbonyl group. Saturated aldehydes typically show a C=O stretch near 1730 cm⁻¹.[17][18]

| Compound | Aldehyde ¹H Shift (ppm) | Carbonyl ¹³C Shift (ppm) | IR C=O Stretch (cm⁻¹) |

| Benzo[b]thiophene-2-carbaldehyde | ~9.9 - 10.1 | ~185 - 187 | ~1705 |

| 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde (Predicted) | > 10.1 | > 187 | > 1710 |

Table 2: Predicted spectroscopic shifts for a trifluoromethylated benzothiophene carbaldehyde compared to its unsubstituted parent. Actual values may vary based on solvent and specific isomer.

Experimental Workflow: Synthesis and Characterization

To provide a practical context, this section outlines a validated, self-contained protocol for the synthesis and characterization of a model compound, 5-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde.

Synthesis Protocol: 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde

This synthesis can be achieved via a domino reaction protocol, which is efficient and often uses benign reaction conditions.[19]

-

Objective: To synthesize 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde as a key intermediate.

-

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzonitrile

-

Methyl thioglycolate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN) and Water

-

-

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq), acetonitrile (15 mL), and water (0.75 mL, 5% v/v).

-

Reagent Addition: Add methyl thioglycolate (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 60 °C. Stir vigorously for 6-8 hours. The causality for heating is to overcome the activation energy for the nucleophilic aromatic substitution and subsequent cyclization steps.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL). The use of a biphasic system allows for the separation of the organic product from inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde.[19]

-

Characterization Protocol

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

-

Confirm the presence of the aldehyde proton (~10 ppm), aromatic protons, and the characteristic singlet for the CF₃ group in the ¹⁹F spectrum (typically -60 to -70 ppm relative to CFCl₃).[10]

-

-

IR Spectroscopy:

-

Prepare a sample using either a KBr pellet or as a thin film on a salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the key stretching frequencies: C=O stretch (expected > 1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-F stretches (~1300-1100 cm⁻¹).

-

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion: Implications for Drug Design

Understanding the electronic effects of the trifluoromethyl group on a scaffold like benzothiophene carbaldehyde is crucial for rational drug design. By installing a CF₃ group, a medicinal chemist can systematically enhance the electrophilicity of a key reactive handle, facilitating the synthesis of diverse compound libraries through nucleophilic addition or condensation reactions. Furthermore, the CF₃ group itself can improve the metabolic stability and binding characteristics of the final drug candidate. The predictable spectroscopic shifts associated with trifluoromethylation provide a reliable method for reaction monitoring and structural confirmation. This in-depth knowledge empowers researchers to leverage the unique properties of the CF₃ group to optimize lead compounds and accelerate the drug development process.

References

-

O'Connor, N. R., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH. [Link]

-

El-Metwaly, N. M., et al. (2024). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. ResearchGate. [Link]

-

Di Micco, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Fujiwara, Y., et al. (n.d.). Innate C-H trifluoromethylation of heterocycles. PMC, NIH. [Link]

-

Gierschner, J., et al. (2013). Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Quora. (2020). Why is CF3 a meta director?. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Giebink, N. C., et al. (2012). Theoretical Study of Dibenzothiophene Based Electron Transport Materials. Semantic Scholar. [Link]

-

Shaw, J. M., et al. (2024). Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Palusiak, M., et al. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Sloop, J. C. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

-

Grokipedia. (n.d.). Trifluoromethyl group. [Link]

-

Sloop, J. C. (2022). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Krygowski, T. M., et al. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate. [Link]

-

Di Micco, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Khan, I., et al. (2024). A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties. PMC. [Link]

-

Hlushko, S. V., et al. (2024). Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

-

Kumar, V., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

-

Vapourtec. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]

-

Royal Society of Chemistry. (n.d.). Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Organic & Biomolecular Chemistry. [Link]

-

Klumpp, D. A. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

Giebink, N. C., et al. (2012). Theoretical Study of Dibenzothiophene Based Electron Transport Materials. [Link]

-

ResearchGate. (2018). 19 F-NMR analyses enabled by direct trifluoromethylation. [Link]

-

DiRocco, D. A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES. [Link]

-

Borges, F. V., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]

-

ResearchGate. (n.d.). Effects of CF3 groups and charged substituents on singlet carbene stabilities–a density functional theory study. [Link]

-

Lapis, A. A. M., et al. (2011). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. [Link]

-

Venkateswarlu, G., et al. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. [Link]

-

Shue, Y.-K., et al. (1987). Hammett and Taft substituent constants for the mesylate, tosylate, and triflate groups. The Journal of Organic Chemistry, ACS Publications. [Link]

-

LibreTexts. (2022). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

Pan, L., et al. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

-

Royal Society of Chemistry. (n.d.). 18F-Fluoroform: a 18F-trifluoromethylating agent for the synthesis of SCF218F-aromatic derivatives. Chemical Communications. [Link]

-

ChemRxiv. (n.d.). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. [Link]

-

Jadav, J. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

-

LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- Books. (2024).

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

-

YouTube. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. scispace.com [scispace.com]

- 10. Trifluoromethyl group â Grokipedia [grokipedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis pathways of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous molecules like tryptophan allows it to interact with a wide array of biological targets, leading to applications in antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[3] This group enhances metabolic stability, increases lipophilicity, and can significantly improve a molecule's binding affinity to its target protein, making it a valuable modification for optimizing drug candidates.[3]

This guide provides a detailed exploration of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde, a key synthetic intermediate. The aldehyde functional group at the 2-position serves as a versatile handle for constructing more complex molecules, making this compound a valuable starting point for the discovery and development of novel therapeutics.

Strategic Synthesis: Pathways to the Core Intermediate

The synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is not a trivial matter and relies on the precise control of regioselectivity. The primary challenge lies in introducing the aldehyde group specifically at the C2 position of the benzothiophene ring system, which already bears the strongly electron-withdrawing trifluoromethyl group at C5. The most logical and widely applicable approach involves the late-stage formylation of a pre-synthesized 5-(trifluoromethyl)-1-benzothiophene core.

Pathway I: Formylation of the Pre-formed Heterocycle

This strategy is predicated on the successful synthesis of the 5-(trifluoromethyl)-1-benzothiophene starting material, followed by a regioselective formylation reaction.

1. Synthesis of the 5-(Trifluoromethyl)-1-benzothiophene Core

While multiple methods exist for constructing benzothiophenes, a common route involves the cyclization of appropriately substituted precursors. One effective method starts from 4-(trifluoromethyl)thiophenol.

-

Step A: S-Alkylation: The synthesis begins with the reaction of 4-(trifluoromethyl)thiophenol with an α-haloacetaldehyde acetal, such as 2-bromo-1,1-diethoxyethane. This S-alkylation reaction forms the key acyclic intermediate.

-

Step B: Electrophilic Cyclization: The resulting thioether undergoes an acid-catalyzed intramolecular electrophilic substitution (cyclization). A strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, promotes the closure of the thiophene ring onto the benzene ring, followed by dehydration to yield the aromatic 5-(trifluoromethyl)-1-benzothiophene.

2. Regioselective Formylation at the C2-Position

With the core scaffold in hand, the next critical step is the introduction of the carbaldehyde group. The C2 position of the benzothiophene ring is the most nucleophilic and is preferentially functionalized in electrophilic substitution reactions.

-

Method A: Vilsmeier-Haack Reaction: This is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The electron-withdrawing nature of the -CF₃ group at the C5 position deactivates the benzene ring, further favoring electrophilic attack on the more reactive thiophene ring, specifically at the C2 position.

-

Method B: Lithiation and Formylation: An alternative, powerful strategy involves directed ortho-metalation. The C2 proton of benzothiophene is the most acidic. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in selective deprotonation to form the 2-lithio-1-benzothiophene intermediate. This highly nucleophilic species can then be quenched with an electrophilic formylating agent like DMF to install the aldehyde group.[4][5] This method offers excellent regiocontrol and is often high-yielding.[4]

The diagram below illustrates the lithiation and formylation pathway, which is often preferred for its high efficiency and regioselectivity.

Caption: Lithiation-Formylation pathway for C2-functionalization.

Comparative Analysis of Synthesis Pathways

The choice between the Vilsmeier-Haack reaction and the lithiation-formylation pathway depends on substrate tolerance, available reagents, and desired scale.

| Method | Reagents | Typical Yield | Key Advantages | Key Considerations |

| Vilsmeier-Haack | POCl₃, DMF | 70-85% | Less stringent anhydrous conditions; suitable for larger scale. | The Vilsmeier reagent is highly reactive and moisture-sensitive; requires careful handling. |

| Lithiation-Formylation | n-BuLi, DMF | 70-90% | Excellent regioselectivity; high yields.[4] | Requires strictly anhydrous conditions and low temperatures (-78 °C); n-BuLi is pyrophoric. |

Detailed Experimental Protocol: Lithiation-Formylation

This protocol describes the synthesis of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde from 5-(trifluoromethyl)-1-benzothiophene via the lithiation-formylation route. This method is adapted from established procedures for the formylation of the parent benzothiophene scaffold.[4][5]

Materials:

-

5-(Trifluoromethyl)-1-benzothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stirring bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-